molecular formula C8H18NO3PS2 B14428437 Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate CAS No. 79661-21-5

Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate

Cat. No.: B14428437
CAS No.: 79661-21-5
M. Wt: 271.3 g/mol
InChI Key: KSLXSVCKRBUWJP-UHFFFAOYSA-N
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Description

Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate is an organophosphorus compound with a unique structure that combines phosphonate and carbamothioyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate typically involves the reaction of diethylcarbamothioyl chloride with dimethyl phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Diethylcarbamothioyl Chloride with Dimethyl Phosphite:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiol derivatives

    Substitution: Various phosphonate derivatives

Scientific Research Applications

Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved include:

    Inhibition of Enzyme Activity: By binding to the active site, the compound prevents the enzyme from catalyzing its substrate.

    Modification of Protein Structure: The compound can induce conformational changes in proteins, affecting their function.

Comparison with Similar Compounds

Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate can be compared with other similar compounds, such as:

    Dimethyl Methylphosphonate: Lacks the carbamothioyl group, making it less versatile in certain reactions.

    Diethyl Phosphonate: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.

    Thiophosphoryl Chloride: Contains a thiophosphoryl group, which imparts different chemical properties.

Properties

CAS No.

79661-21-5

Molecular Formula

C8H18NO3PS2

Molecular Weight

271.3 g/mol

IUPAC Name

dimethoxyphosphorylmethyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C8H18NO3PS2/c1-5-9(6-2)8(14)15-7-13(10,11-3)12-4/h5-7H2,1-4H3

InChI Key

KSLXSVCKRBUWJP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCP(=O)(OC)OC

Origin of Product

United States

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